

8-Bromo-5-methoxyquinolin-4-ol starting materials for synthesis

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Compound of Interest

Compound Name: 8-Bromo-5-methoxyquinolin-4-ol

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Synthesis of 8-Bromo-5-methoxyquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways, experimental protocols, and key starting materials for the preparation of **8-Bromo-5-methoxyquinolin-4-ol**, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. This document provides a comprehensive resource for researchers by presenting quantitative data, detailed methodologies, and visual representations of the synthetic process.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The most established and versatile method for the synthesis of 4-hydroxyquinolines, including **8-Bromo-5-methoxyquinolin-4-ol**, is the Gould-Jacobs reaction.^{[1][2]} This reaction proceeds through a two-step sequence:

- **Condensation:** An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.
- **Thermal Cyclization:** The intermediate is heated, typically in a high-boiling point solvent, to induce intramolecular cyclization, yielding the quinolin-4-ol scaffold.^[3]

For the synthesis of **8-Bromo-5-methoxyquinolin-4-ol**, the logical and strategically sound starting material is 2-Bromo-5-methoxyaniline. The substituents on this aniline precursor directly correspond to the desired 8-bromo and 5-methoxy substitution pattern in the final quinoline product.

Experimental Protocols

The following protocols are based on established Gould-Jacobs reaction methodologies for the synthesis of substituted 4-hydroxyquinolines.

Step 1: Synthesis of Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate (Intermediate)

Reaction:

Methodology:

A mixture of 2-Bromo-5-methoxyaniline and a slight excess of diethyl ethoxymethylenemalonate is heated. The initial condensation reaction typically occurs at temperatures between 100-140°C. This step can often be performed neat (without a solvent). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline and the formation of the intermediate. Upon completion, the ethanol byproduct is typically removed under reduced pressure.

Step 2: Synthesis of 8-Bromo-5-methoxyquinolin-4-ol

Reaction:

Methodology:

The crude anilinomethylenemalonate intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether. The mixture is then heated to a high temperature, typically around 250°C, to induce thermal cyclization.^[3] This cyclization initially forms ethyl 8-bromo-5-methoxy-4-hydroxyquinoline-3-carboxylate. For the final product, this ester can be saponified to the corresponding carboxylic acid using a base like sodium

hydroxide, followed by acidification and subsequent decarboxylation, which can often be achieved by heating.[1]

Data Presentation

The following tables summarize the key starting materials and expected intermediates in the synthesis of **8-Bromo-5-methoxyquinolin-4-ol**.

Table 1: Starting Materials

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Properties
2-Bromo-5-methoxyaniline	C ₇ H ₈ BrNO	202.05	Solid
Diethyl ethoxymethylenemalonate	C ₁₀ H ₁₆ O ₅	216.23	Liquid

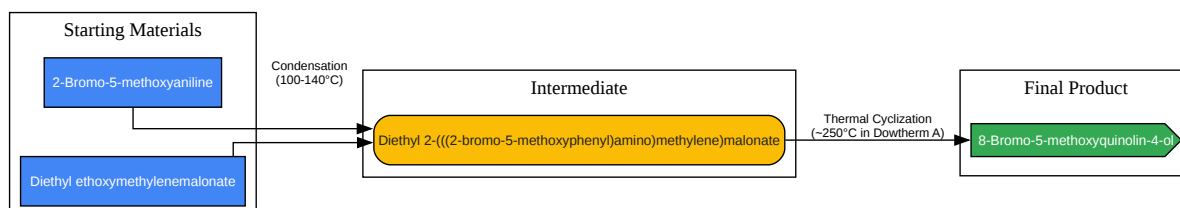
Table 2: Intermediates and Final Product

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Expected Form
Diethyl 2-(((2-bromo-5-methoxyphenyl)amino)methylene)malonate	C ₁₅ H ₁₈ BrNO ₅	388.21	Solid/Oil
8-Bromo-5-methoxyquinolin-4-ol	C ₁₀ H ₈ BrNO ₂	254.08	Solid

Mandatory Visualizations

Synthetic Pathway Diagram

The overall synthetic workflow for the preparation of **8-Bromo-5-methoxyquinolin-4-ol** via the Gould-Jacobs reaction is depicted below.

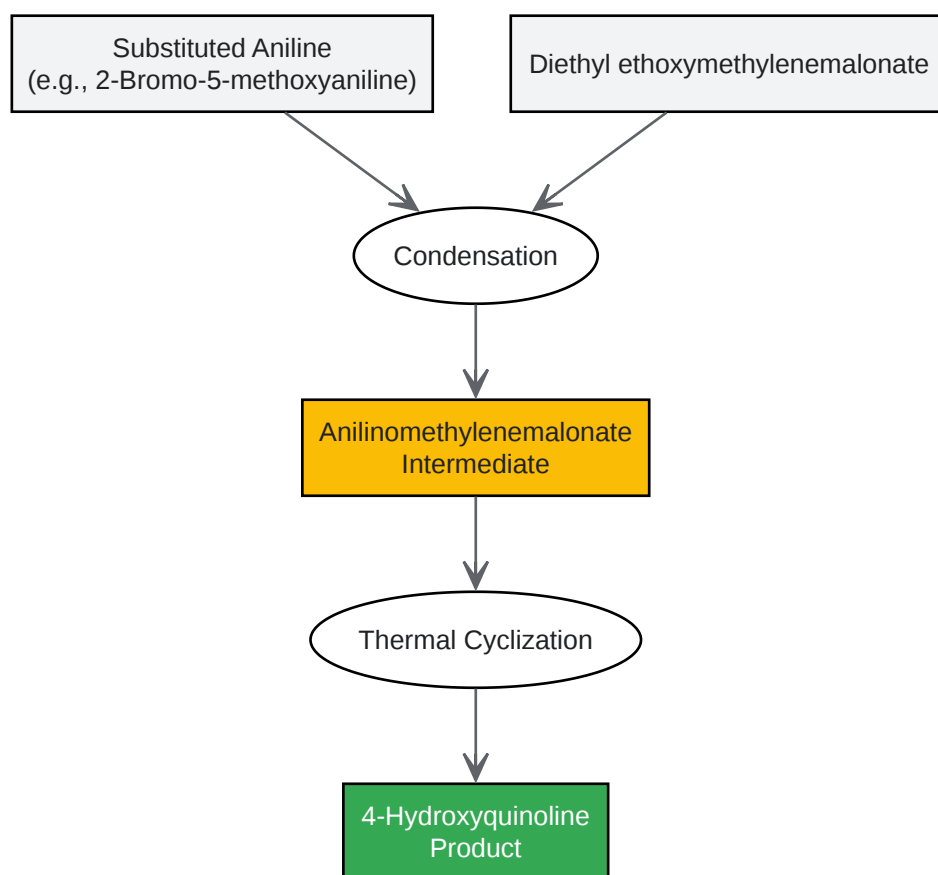


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Caption: Synthetic workflow for **8-Bromo-5-methoxyquinolin-4-ol**.

Logical Relationship of the Gould-Jacobs Reaction

The following diagram illustrates the key transformations in the Gould-Jacobs synthesis.



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Caption: Logical flow of the Gould-Jacobs reaction.

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References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. mdpi.com [mdpi.com]
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